Dipalmitoyl hydroxyproline

Description

Properties

IUPAC Name |

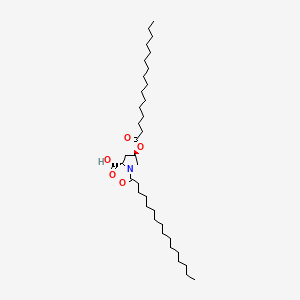

(2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)38-32-33(31-34(38)37(41)42)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,41,42)/t33-,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXCFQVOCEKSX-NOCHOARKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885734 |

Source

|

| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41672-81-5 |

Source

|

| Record name | Sepilift DPHP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41672-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipalmitoyl hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041672815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPALMITOYL HYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6AHA53N1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dipalmitoyl Hydroxyproline: A Technical Guide to its Mechanism of Action in Dermal Fibroblasts

Executive Summary

Dipalmitoyl Hydroxyproline (DPHP) is a synthetically modified, oil-soluble derivative of hydroxyproline, a key amino acid in the structure of collagen.[1] This lipoamino acid has garnered significant attention in dermatological and cosmetic science for its potent anti-aging and skin-firming properties.[2][3] Its mechanism of action is multifaceted, primarily centered on the stimulation of collagen synthesis and the inhibition of enzymatic degradation of the extracellular matrix (ECM) within the dermis.[1][4] This guide provides an in-depth exploration of the molecular pathways modulated by DPHP in human dermal fibroblasts, offering both mechanistic insights and validated experimental protocols for researchers and drug development professionals. By functioning as a signaling peptide, DPHP actively engages with cellular machinery to remodel and reinforce the dermal architecture, presenting a compelling case for its application in advanced skincare formulations.

Introduction: The Fibroblast and the Fight Against Time

The structural integrity and youthful appearance of the skin are intrinsically linked to the health and functionality of the extracellular matrix (ECM), a complex network of proteins and glycosaminoglycans. Dermal fibroblasts are the primary architects of this matrix, responsible for synthesizing, organizing, and maintaining key structural components, most notably collagen.[5] With chronological aging and exposure to environmental aggressors, fibroblast activity declines, leading to reduced collagen production and an increase in the activity of degradative enzymes.[6] This imbalance results in the visible signs of aging: wrinkles, loss of firmness, and reduced elasticity.

This compound, often marketed under trade names like Sepilift™ DPHP, emerges as a targeted intervention in this process.[7][8] It is synthesized by esterifying the hydroxyl and carboxyl groups of hydroxyproline with palmitic acid, a fatty acid derived from plant sources.[2] This lipophilic modification significantly enhances its bioavailability and penetration into the skin, allowing it to interact directly with fibroblasts in the dermis.[3]

Core Mechanism of Action in Fibroblasts

DPHP exerts its pro-collagen effects through a dual-pronged approach: actively stimulating new collagen production while simultaneously protecting existing collagen from degradation.

Stimulation of Collagen Synthesis

DPHP acts as a biological messenger, signaling fibroblasts to ramp up the production of structural proteins. This is achieved by influencing key signaling pathways that govern gene expression.

-

Influence on the TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of collagen synthesis in fibroblasts.[9][10] Upon activation, TGF-β binds to its receptors on the fibroblast surface, initiating a signaling cascade that culminates in the phosphorylation of Smad proteins.[11] These activated Smad complexes translocate to the nucleus, where they act as transcription factors to increase the expression of pro-collagen genes, such as COL1A1 and COL1A2. While direct binding studies are limited in public literature, the potent collagen-stimulating effect of DPHP strongly suggests it modulates this pathway, potentially by enhancing receptor sensitivity or influencing downstream signaling components.

-

Upregulation of Collagen Gene Expression: By influencing pathways like TGF-β, DPHP leads to a measurable increase in the transcription of genes encoding for Type I and Type III collagen, the most abundant collagen types in the skin.[9] This increase in mRNA levels translates directly to a higher rate of pro-collagen protein synthesis.

Inhibition of Extracellular Matrix Degradation

A critical aspect of maintaining a youthful ECM is preventing its premature breakdown. DPHP contributes significantly to this preservation.

-

Inhibition of Matrix Metalloproteinases (MMPs): Matrix Metalloproteinases are a family of zinc-dependent enzymes responsible for degrading all components of the ECM, including collagen.[12][13] Unchecked MMP activity is a hallmark of photoaging and chronological aging. DPHP has been shown to inhibit the activity of these collagen-degrading enzymes.[1][14] This anti-MMP action is crucial for preserving the integrity of the dermal structure. By reducing the enzymatic lysis of collagen fibers, DPHP helps maintain the skin's supportive framework.[7][8]

-

Improving the MMP/TIMP Balance: The activity of MMPs is naturally regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).[13][15] A favorable anti-aging effect is achieved when the balance is shifted towards TIMP activity. Some studies suggest that certain peptides can promote the production of TIMPs, thereby indirectly suppressing MMP synthesis and activity.[16] DPHP's inhibitory effect on MMPs contributes to a more favorable MMP/TIMP ratio, further protecting the ECM from degradation.

Additional Actions

Beyond its primary effects on collagen, DPHP also demonstrates other beneficial properties:

-

Antioxidant Activity: DPHP acts as a scavenger of free radicals, protecting fibroblasts and the ECM from oxidative stress, a major contributor to skin aging.[4][7][8]

-

Fibroblast Contraction: It stimulates the contraction of collagen fibers, which contributes to a tightening and firming effect on the skin's supportive tissue.[4][8]

-

Cell Migration: The constituent amino acid, hydroxyproline (in the form of prolyl-hydroxyproline), has been shown to stimulate the migration of skin fibroblasts, a key process in wound healing and tissue remodeling.[1][17]

The multifaceted mechanism of DPHP is visually summarized in the signaling pathway diagram below.

Experimental Validation Protocols

To substantiate the mechanistic claims, a series of in-vitro assays using primary human dermal fibroblasts (HDFs) are recommended. The following protocols provide a robust framework for evaluating the efficacy of DPHP.

Experimental Workflow Overview

The general workflow for testing DPHP involves culturing fibroblasts, treating them with the compound, and then harvesting either the cells or the culture medium for analysis of collagen protein levels and gene expression.

Protocol: Quantification of Total Soluble Collagen using Sirius Red Assay

This colorimetric assay quantifies total soluble collagen secreted into the cell culture medium, relying on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of fibrillar collagens.[18]

Rationale: This method is chosen for its simplicity, cost-effectiveness, and high specificity for collagen, providing a reliable measure of new collagen synthesis.[19][20] Using a serum-free medium during treatment is recommended to avoid aspecific signals from serum proteins.[20]

Methodology:

-

Cell Culture: Seed Human Dermal Fibroblasts in 24-well plates and grow to confluency in complete DMEM.

-

Treatment: Replace the medium with serum-free DMEM containing various concentrations of DPHP (e.g., 0.1%, 0.5%, 1.0%) and controls (vehicle control, positive control like TGF-β1). Incubate for 48 hours.

-

Sample Preparation: Collect the culture supernatant. Due to potentially low collagen levels, a concentration step may be required.[18]

-

Staining:

-

Washing: Wash the pellet with the provided washing solution or 0.1M HCl to remove unbound dye.[18][19] Centrifuge again and discard the supernatant.

-

Elution: Dissolve the pellet in 500 µL of 0.5M NaOH or extraction solution.[19]

-

Quantification: Transfer 200 µL of the dissolved solution to a 96-well plate and measure the absorbance at 540 nm.[19] Calculate collagen concentration based on a standard curve prepared with known concentrations of Type I collagen.

Protocol: Western Blot Analysis for Collagen Type I

Western blotting allows for the specific detection and semi-quantification of Collagen Type I protein from cell lysates.

Rationale: This technique provides higher specificity than the Sirius Red assay, confirming that the increase in collagen is specifically of Type I, the most prevalent type in human skin. Special considerations are needed for collagen due to its large size and complex structure.[21]

Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Load equal amounts of protein (20-30 µg) onto a 6% acrylamide gel, which is optimal for separating large proteins like collagen.[22]

-

Critical Step: Do not boil samples containing collagen, as this can cause aggregation and prevent entry into the gel.[21] Including 4M urea in the sample buffer can improve separation.[22]

-

-

Transfer: Transfer the separated proteins to a PVDF membrane. A lower methanol concentration (≤10%) and the addition of 0.1% SDS in the transfer buffer is recommended for large proteins.

-

Blocking: Block the membrane for 1 hour at room temperature with 3-5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[22]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for Collagen Type I (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:20,000 dilution) for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize the results.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for COL1A1 and MMP1

RT-qPCR is used to measure changes in the mRNA expression levels of genes involved in collagen synthesis (COL1A1) and degradation (MMP1).

Rationale: This highly sensitive and specific technique allows for the quantification of DPHP's effect at the transcriptional level, providing insight into whether the observed changes in protein levels are due to altered gene expression.[23][24]

Methodology:

-

RNA Extraction: After treatment, lyse the cells directly in the culture dish and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]

-

Data Analysis: Analyze the amplification data using the ΔΔCt method. The results are expressed as the fold change in target gene expression in DPHP-treated samples relative to the vehicle control, normalized to the reference gene.

Data Interpretation and Expected Outcomes

The collective data from these assays will provide a comprehensive profile of DPHP's activity.

| Assay | Parameter Measured | Expected Outcome with DPHP Treatment |

| Sirius Red Assay | Total soluble collagen in supernatant | Dose-dependent increase in collagen concentration. |

| Western Blot | Intracellular Collagen Type I protein | Increased band intensity for Collagen Type I relative to loading control. |

| RT-qPCR | Relative mRNA expression | Upregulation of COL1A1 mRNA levels. |

| RT-qPCR | Relative mRNA expression | Downregulation of MMP1 mRNA levels. |

Interpreting the Results: An increase in both COL1A1 mRNA and Collagen Type I protein would confirm that DPHP stimulates collagen synthesis at both the transcriptional and translational levels. A concurrent decrease in MMP1 expression would validate its inhibitory effect on collagen degradation pathways. The Sirius Red assay provides a holistic view of the net increase in secreted collagen, the ultimate goal for dermal remodeling.

Conclusion and Future Directions

This compound stands out as a scientifically-backed active ingredient with a well-defined, dual-action mechanism in dermal fibroblasts. By stimulating the synthesis of new collagen fibers and protecting existing ones from enzymatic degradation, DPHP effectively addresses the core molecular deficits observed in aging skin. The experimental protocols detailed herein provide a validated roadmap for researchers to quantify its efficacy and further explore its potential.

Future research could focus on elucidating the precise interaction of DPHP with the TGF-β receptor complex, exploring its influence on other ECM components like elastin and hyaluronic acid, and investigating its efficacy in more complex 3D skin models or in-vivo studies. Such work will continue to build upon the strong foundation of evidence supporting DPHP as a cornerstone ingredient in the development of advanced, mechanism-driven anti-aging therapies.

References

-

What is this compound? - Paula's Choice EU. (n.d.). Paula's Choice. Retrieved from [Link]

-

TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells. (n.d.). PubMed. Retrieved from [Link]

-

Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. (n.d.). Hogeschool van Arnhem en Nijmegen. Retrieved from [Link]

-

Sirius Red/Fast Green Collagen Analysis. (n.d.). Active Concepts. Retrieved from [Link]

-

Sirius Red Total Collagen Detection Assay Kit. (n.d.). Chondrex, Inc. Retrieved from [Link]

-

This compound in Skin Care: What It Is and Is It Safe? (n.d.). Paula's Choice. Retrieved from [Link]

-

The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. (2019, August 15). NIH. Retrieved from [Link]

-

Immediate and Long-term Clinical Benefits of a Topical Treatment for Facial Lines and Wrinkles. (n.d.). PubMed Central. Retrieved from [Link]

-

Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. (2023, December 13). PubMed. Retrieved from [Link]

-

What is a protocol for western blotting of collagen type I and III from tendons? (2015, May 22). ResearchGate. Retrieved from [Link]

-

The Importance of this compound on The Skin. (2021, May 3). Ayelet Naturals. Retrieved from [Link]

-

A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells. (n.d.). PubMed Central. Retrieved from [Link]

-

dermal-fibroblasts-migration Research Articles. (n.d.). R Discovery. Retrieved from [Link]

-

Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. (2010, April). PubMed. Retrieved from [Link]

-

This compound TDS ENG. (n.d.). Avena Lab. Retrieved from [Link]

-

Tips for Collagen Antibodies. (n.d.). Rockland Immunochemicals, Inc. Retrieved from [Link]

-

Inhibition of matrix metalloproteinases (MMPs) as a potential strategy to ameliorate hypertension-induced cardiovascular alterations. (n.d.). PubMed. Retrieved from [Link]

-

Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma. (n.d.). PubMed Central. Retrieved from [Link]

-

RT² qPCR Primer Assay for Human COL1A1. (n.d.). GeneGlobe - QIAGEN. Retrieved from [Link]

-

This compound by Shanghai Coachchem Technology Co., Ltd. (n.d.). Personal Care & Cosmetics - UL Prospector. Retrieved from [Link]

-

Dipalmitoyl Hydroxy Proline. (n.d.). Biofor. Retrieved from [Link]

-

Application of real-time RT-PCR to quantifying gene expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human abdominal aortic aneurysm. (n.d.). PubMed. Retrieved from [Link]

-

Collagen I (COL1A1) Human qPCR Primer Pair (NM_000088). (n.d.). OriGene Technologies. Retrieved from [Link]

-

Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

-

Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease. (n.d.). PMC - NIH. Retrieved from [Link]

-

TGF-β Signaling Regulates Fibrotic Expression and Activity in Carpal Tunnel Syndrome. (n.d.). Frontiers in. Retrieved from [Link]

-

Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (n.d.). PubMed Central. Retrieved from [Link]

-

Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones. (2024, November 25). NIH. Retrieved from [Link]

-

Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. (n.d.). Frontiers. Retrieved from [Link]

-

Quantitative qRT-PCR analysis of collagen I (COL1A1 and COL1A2),... (n.d.). ResearchGate. Retrieved from [Link]

-

Matrix metalloproteinase. (n.d.). Wikipedia. Retrieved from [Link]

-

Transforming growth factor–β in tissue fibrosis. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. (n.d.). MDPI. Retrieved from [Link]

-

Pinocembrin Ameliorates Skin Fibrosis via Inhibiting TGF-β1 Signaling Pathway. (n.d.). MDPI. Retrieved from [Link]

-

Integratomics of Human Dermal Fibroblasts Treated with Low Molecular Weight Hyaluronic Acid. (n.d.). MDPI. Retrieved from [Link]

-

TGF-β signaling in fibrosis. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Poly-L-Lactic Acid Increases Collagen Gene Expression and Synthesis in Cultured Dermal Fibroblast (Hs68) Through the p38 MAPK Pathway. (n.d.). PubMed Central. Retrieved from [Link]

-

Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Fibrotic Disease Research Using Human Dermal Fibroblasts. (2019, December 12). Lifeline Cell Technology. Retrieved from [Link]

Sources

- 1. This compound [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. ulprospector.com [ulprospector.com]

- 4. avenalab.com [avenalab.com]

- 5. Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ayeletnaturals.com [ayeletnaturals.com]

- 7. specialchem.com [specialchem.com]

- 8. lotioncrafter.com [lotioncrafter.com]

- 9. TGF-β Signaling Regulates Fibrotic Expression and Activity in Carpal Tunnel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of matrix metalloproteinases (MMPs) as a potential strategy to ameliorate hypertension-induced cardiovascular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]

- 14. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]

- 15. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immediate and Long-term Clinical Benefits of a Topical Treatment for Facial Lines and Wrinkles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 18. chondrex.com [chondrex.com]

- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 20. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tips for Collagen Antibodies | Rockland [rockland.com]

- 23. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of real-time RT-PCR to quantifying gene expression of matrix metalloproteinases and tissue inhibitors of metalloproteinases in human abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. origene.com [origene.com]

Chemical synthesis pathways of Dipalmitoyl hydroxyproline

An In-depth Technical Guide to the Chemical Synthesis of Dipalmitoyl Hydroxyproline (DPHP)

Abstract

This compound (DPHP) is a lipoamino acid of significant interest in the cosmetic and pharmaceutical industries for its potent anti-aging and skin-firming properties.[1][2][3] As a lipid-soluble derivative of L-hydroxyproline, a primary amino acid in collagen, DPHP exhibits enhanced skin penetration and bioavailability.[4][5][6] This technical guide provides a comprehensive overview of the predominant chemical synthesis pathways for DPHP, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic principles, step-by-step experimental protocols, process optimization, and analytical characterization of DPHP. The focus is placed on the industrially relevant stepwise acylation of L-hydroxyproline using palmitoyl chloride under Schotten-Baumann conditions, emphasizing the critical role of stereochemical integrity for biological efficacy.[4][7]

Introduction: The Molecular and Functional Significance of DPHP

This compound (IUPAC Name: (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid) is a synthetic molecule created by grafting two palmitic acid chains onto hydroxyproline.[4][8] This structural modification transforms the hydrophilic amino acid into a lipophilic compound, significantly improving its ability to penetrate the lipid layers of the skin.[5] Once absorbed, DPHP acts as a signal peptide, stimulating the synthesis of collagen and protecting existing dermal fibers from enzymatic degradation by inhibiting matrix metalloproteinases (MMPs).[2][4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₆₉NO₅ | [1][4] |

| Molecular Weight | 607.95 g/mol | [4] |

| CAS Number | 41672-81-5 | [1][5] |

| Appearance | White to off-white powder | [1][4] |

| Solubility | Insoluble in water; Soluble in oils and glycol solvents | [5][9] |

| IUPAC Name | (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid | [4] |

The Criticality of Stereochemistry

The biological activity of DPHP is intrinsically linked to its stereochemistry. The synthesis utilizes L-hydroxyproline, which imparts the specific (2S,4R) trans configuration to the final molecule.[4] This precise three-dimensional structure is essential for its interaction with cellular receptors and its efficacy in promoting collagen homeostasis. Any deviation, such as racemization or the formation of cis isomers, could significantly diminish or nullify its intended biological function.[4] Therefore, maintaining stereochemical integrity throughout the synthesis process is a paramount objective.

Core Synthesis Pathway: Stepwise Acylation of L-Hydroxyproline

The most common and industrially scalable method for synthesizing DPHP is the stepwise acylation of L-hydroxyproline with a reactive derivative of palmitic acid, typically palmitoyl chloride.[4] The reaction proceeds via a Schotten-Baumann condensation, which involves two distinct acylation events: an initial N-acylation (amidation) followed by O-acylation (esterification).[4][7]

Diagram 1: General Reaction Scheme for DPHP Synthesis

Caption: Step-by-step workflow from reaction setup to final product characterization.

Analytical Characterization

The identity, purity, and structural integrity of the synthesized DPHP must be confirmed using standard analytical techniques. [10][11] Table 3: Summary of Analytical Characterization Techniques for DPHP

| Technique | Purpose | Expected Result |

| HPLC | Purity Assessment & Quantification | A single major peak with a retention time corresponding to a DPHP standard. Purity should ideally be >99%. [12] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of DPHP (e.g., [M+H]⁺ at m/z 608.5). |

| NMR Spectroscopy (¹H & ¹³C) | Structural Elucidation | ¹H NMR will show characteristic signals for the pyrrolidine ring protons and the long aliphatic chains of the palmitoyl groups. ¹³C NMR will confirm the presence of carbonyl carbons (amide and ester) and the aliphatic carbons. |

| FTIR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O stretching (amide and ester), N-H bending (amide), and C-H stretching (aliphatic chains). |

Conclusion

The synthesis of this compound is a well-defined process primarily achieved through a stepwise Schotten-Baumann acylation of L-hydroxyproline. This method offers high conversion rates and allows for precise control over the reaction conditions, which is crucial for preserving the molecule's vital stereochemistry. By carefully optimizing parameters such as temperature, pH, and molar ratios, researchers can achieve high yields of this potent anti-aging ingredient. Rigorous purification and comprehensive analytical characterization are essential final steps to ensure the production of high-purity, biologically active DPHP suitable for advanced applications in cosmetic science and drug development.

References

- This compound. (n.d.). Benchchem.

- This compound (skincare): Cosmetic Ingredient INCI. (2024, July 25). SpecialChem.

- This compound TDS ENG. (n.d.). Avena Lab.

- This compound Sepilift DPHP. (n.d.). MySkinRecipes.

- SEPILIFT™ DPHP | this compound to reduce wrinkles. (n.d.). Seppic.

- Synthesis of 1, 4-dipalmitoyl Hydroxyproline. (n.d.). Dissertation.

- Dipalmitoyl Hydroxy Proline. (n.d.). Biofor.

- This compound by America Suns Life, Inc. (n.d.). Personal Care & Cosmetics.

- DPHP this compound(Collagen Amino Acids). (2013, November 9). GeorgiaJane Skincare.

- This compound: The Power of Peptides. (n.d.). ALODERMA.

- This compound in Skin Care: What It Is and Is It Safe? (n.d.). Paula's Choice.

-

Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection. (2017). Analytical Sciences, 33(6), 719-722. Retrieved from [Link]

-

Isolation and characterization of novel degradation products of Doxofylline using HPLC, FTIR, LCMS and NMR. (2017). Journal of Pharmaceutical and Biomedical Analysis, 140, 245-254. Retrieved from [Link]

-

Isolation and characterization of novel degradation products of Doxofylline using HPLC, FTIR, LCMS and NMR. (2017). ResearchGate. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. seppic.com [seppic.com]

- 3. ulprospector.com [ulprospector.com]

- 4. benchchem.com [benchchem.com]

- 5. avenalab.com [avenalab.com]

- 6. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]

- 7. Synthesis of 1, 4-dipalmitoyl Hydroxyproline - Dissertation [m.dissertationtopic.net]

- 8. DPHP this compound(Collagen Amino Acids) | GeorgiaJane Skincare [georgiajaneskincare.com]

- 9. This compound Sepilift DPHP [myskinrecipes.com]

- 10. Isolation and characterization of novel degradation products of Doxofylline using HPLC, FTIR, LCMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Youthful Skin: A Technical Guide to the Stereochemistry and Biological Activity of Dipalmitoyl Hydroxyproline

This guide provides an in-depth exploration of Dipalmitoyl Hydroxyproline (DPHP), a lipoamino acid with significant applications in dermatology and cosmetology. We will dissect its molecular architecture, focusing on the critical role of stereochemistry, and elucidate the mechanisms that underpin its potent biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of DPHP's scientific foundation and practical applications.

The Molecular Blueprint: From Hydroxyproline to a Dipalmitoylated Powerhouse

This compound is a synthetically derived molecule engineered to enhance the bioavailability and efficacy of hydroxyproline, a key amino acid in the structure of collagen.[1][2] The parent molecule, hydroxyproline, is a hydroxylated form of proline, a post-translational modification crucial for the stability of the collagen triple helix.[3][4]

The Stereochemical Imperative of (2S, 4R)-4-Hydroxyproline

The biological activity of DPHP is intrinsically linked to the stereochemistry of its hydroxyproline core. The naturally occurring and most biologically relevant isomer is (2S, 4R)-4-hydroxyproline , also known as L-hydroxyproline.[4][5] This specific trans configuration is essential for its role in collagen structure.[1]

The IUPAC name for the biologically active DPHP is (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid .[1][6] Any deviation from this stereochemistry, such as the formation of cis isomers or racemization, can significantly diminish or alter its biological activity.[1] This stereospecificity is a critical consideration in both the synthesis and the biological application of DPHP.

Caption: Stepwise synthesis of this compound.

Biological Activity and Mechanism of Action: A Multi-Pronged Approach to Skin Rejuvenation

DPHP exerts its anti-aging effects through a combination of mechanisms that work synergistically to improve skin structure and function. [1][7]Its lipophilic nature, conferred by the two palmitic acid chains, enhances its penetration through the stratum corneum, allowing it to reach the deeper layers of the skin where it can exert its biological effects. [1][2]

Stimulation of Collagen Synthesis

A primary function of DPHP is to stimulate the production of new collagen. [7][8]It is believed to act as a signaling molecule, or a "signal peptide," that encourages fibroblasts to increase collagen synthesis. [1][8]Some studies suggest that DPHP can boost collagen production by up to 30%. [8]Upon penetration into the skin, it is thought that enzymes can hydrolyze DPHP, releasing hydroxyproline, which can then be utilized in the synthesis of new collagen fibers. [1][9]

Inhibition of Matrix Metalloproteinases (MMPs)

In addition to promoting collagen synthesis, DPHP also protects existing collagen from degradation by inhibiting the activity of matrix metalloproteinases (MMPs). [1][7]MMPs are a family of enzymes responsible for the breakdown of extracellular matrix proteins, including collagen. [2]By reducing the activity of these enzymes, DPHP helps to preserve the integrity of the dermal structure and prevent the formation of wrinkles. [1][2]

Preservation of Elastin and Antioxidant Activity

DPHP also contributes to skin elasticity by inhibiting the activity of elastase, the enzyme that breaks down elastin. [3][7]Elastin is the protein responsible for the skin's ability to stretch and recoil. [3]Furthermore, DPHP exhibits antioxidant properties, protecting the skin from damage caused by free radicals generated by factors such as UV radiation and pollution. [3][10]

Caption: Mechanism of action of this compound in the skin.

Experimental Protocols and Data Presentation

For researchers investigating the efficacy of DPHP, a variety of in-vitro and in-vivo experimental models can be employed.

In-Vitro Assessment of Collagen Synthesis

Objective: To quantify the effect of DPHP on collagen production in human dermal fibroblasts.

Protocol:

-

Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Seed fibroblasts in 24-well plates and allow them to adhere overnight. Replace the medium with serum-free DMEM containing varying concentrations of DPHP (e.g., 0.1%, 0.5%, 1.0%) solubilized in an appropriate vehicle (e.g., DMSO). Include a vehicle-only control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Collagen Quantification: Collect the cell culture supernatant and quantify the amount of soluble collagen using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the collagen production to the total protein content of the cell lysate. Express the results as a percentage increase in collagen synthesis compared to the vehicle control.

MMP Inhibition Assay

Objective: To determine the inhibitory effect of DPHP on MMP-1 (collagenase) activity.

Protocol:

-

Assay Setup: Utilize a commercially available MMP-1 inhibitor screening kit.

-

Reagent Preparation: Prepare the assay buffer, MMP-1 enzyme, and fluorogenic substrate according to the kit's protocol.

-

Treatment: Add varying concentrations of DPHP to the assay wells. Include a known MMP-1 inhibitor as a positive control and a vehicle-only control.

-

Reaction Initiation: Add the MMP-1 enzyme to the wells and incubate for the recommended time.

-

Fluorescence Measurement: Add the fluorogenic substrate and measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the percentage of MMP-1 inhibition for each DPHP concentration compared to the vehicle control.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.

| DPHP Concentration | Mean Collagen Increase (%) ± SD | Mean MMP-1 Inhibition (%) ± SD |

| 0.1% | ||

| 0.5% | ||

| 1.0% | ||

| Positive Control | N/A | |

| Vehicle Control | 0 | 0 |

Conclusion

This compound is a scientifically engineered molecule that leverages the biological importance of hydroxyproline for cosmetic and dermatological applications. Its specific stereochemistry is paramount to its function, and its multi-faceted mechanism of action—stimulating collagen synthesis, inhibiting collagen and elastin degradation, and providing antioxidant protection—makes it a potent ingredient for anti-aging and skin-firming formulations. For researchers and drug development professionals, a thorough understanding of its chemical properties and biological activities is essential for harnessing its full potential in developing next-generation skincare solutions.

References

-

Biofor. Dipalmitoyl Hydroxy Proline. [Link]

-

ALODERMA. This compound: The Power of Peptides. [Link]

-

Ayelet Naturals. The Importance of this compound on The Skin. [Link]

-

Paula's Choice EU. What is this compound?. [Link]

-

CDF Supplies. This compound (DPHP)| Oil Soluble Peptide for Skin Firmness. [Link]

-

MySkinRecipes. This compound Sepilift DPHP. [Link]

-

Avena Lab. This compound TDS ENG. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5810, L-Hydroxyproline. [Link]

-

GeorgiaJane Skincare. DPHP this compound(Collagen Amino Acids). [Link]

- Google Patents. CN118754835B - Method for synthesizing 1, 4-dipalmitoyl hydroxyproline by stepwise acyl.

-

National Digital Library of Theses and Dissertations in Taiwan. Synthesis of 1, 4-dipalmitoyl Hydroxyproline. [Link]

-

UL Prospector. This compound de Shanghai Coachchem Technology Co., Ltd.. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 170556, this compound. [Link]

-

National Center for Biotechnology Information. Efficacy of a Novel Treatment Serum in the Improvement of Photodamaged Skin. [Link]

-

ResearchGate. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry | Request PDF. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 150779, 3-Hydroxyproline. [Link]

-

LookChem. L-Hydroxyproline 51-35-4 wiki. [Link]

-

Wikipedia. Hydroxyproline. [Link]

-

Dermatology Times. Cosmetic conundrums. [Link]

-

EWG Skin Deep. What is this compound. [Link]

-

The Good Scents Company. This compound, 41672-81-5. [Link]

-

Paula's Choice. This compound in Skin Care: What It Is and Is It Safe?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71749212, trans-4-Hydroxy-L-proline-2,5,5-d3. [Link]

Sources

- 1. This compound [benchchem.com]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. ayeletnaturals.com [ayeletnaturals.com]

- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 5. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C37H69NO5 | CID 170556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]

- 8. aloderma.com [aloderma.com]

- 9. ulprospector.com [ulprospector.com]

- 10. avenalab.com [avenalab.com]

An In-Depth Technical Guide to Dipalmitoyl Hydroxyproline's Role in Collagen Homeostasis

Abstract

Collagen, the primary structural protein of the extracellular matrix, is integral to the tensile strength and resilience of dermal tissues. The maintenance of collagen homeostasis—a delicate balance between synthesis and degradation—is paramount for skin integrity and the mitigation of age-related dermatological changes. Dipalmitoyl Hydroxyproline (DPHP), a lipophilic derivative of the collagen-specific amino acid hydroxyproline, has emerged as a significant modulator of collagen metabolism. This technical guide provides a comprehensive analysis of DPHP's multifaceted role in collagen homeostasis, elucidating its mechanisms of action, and presenting validated experimental protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights to support the advancement of dermatological science and cosmetic formulation.

Introduction: The Architectural Significance of Collagen and the Emergence of this compound

The structural integrity of the skin is predominantly dictated by the quantity and quality of its collagen network. Collagen fibers provide the essential scaffolding that imparts firmness and elasticity.[1] Hydroxyproline is a critical amino acid for the stability of collagen's triple helix structure, primarily through its role in forming hydrogen bonds that reinforce the protein's conformation.[2][3][4] As the aging process ensues, a decline in collagen production coupled with an increase in its degradation leads to the visible signs of aging, such as wrinkles and loss of firmness.[1]

This compound (DPHP) is a synthetically modified molecule where the amino acid hydroxyproline is esterified with two palmitic acid chains.[5][6] This lipophilic modification significantly enhances its penetration through the stratum corneum, allowing it to reach the dermal layer where it can exert its biological effects.[6][7] DPHP has garnered considerable attention for its potential to positively influence collagen homeostasis through a multi-pronged approach: stimulating collagen synthesis, inhibiting enzymatic degradation, and providing antioxidant protection.[7][8][9]

Chemical and Physical Properties of this compound:

| Property | Value |

| INCI Name | This compound |

| CAS Number | 41672-81-5[5][7] |

| Chemical Formula | C37H69NO5[5][10] |

| Molecular Weight | 607.948 g/mol [9] |

| Appearance | White to off-white granular powder[5][7] |

| Solubility | Insoluble in water; soluble in oils[7][11] |

Core Mechanisms of Action: A Trifecta of Collagen Preservation

DPHP's efficacy in maintaining collagen homeostasis stems from its ability to intervene at multiple points in the collagen lifecycle.

Stimulation of Pro-Collagen Synthesis

DPHP acts as a signaling molecule that stimulates dermal fibroblasts to increase the production of new collagen.[6] It is thought to play a crucial role in the synthesis of collagen sub-units and the subsequent three-dimensional folding of collagen fibers.[1] This is particularly significant as the natural production of collagen diminishes with age.[1]

Inhibition of Collagen Degradation

The degradation of collagen is primarily mediated by a family of enzymes known as matrix metalloproteinases (MMPs).[7][9][12] DPHP has been shown to inhibit the activity of these collagen-degrading enzymes, thereby protecting the existing collagen network from breakdown.[6][7][9] This dual action of promoting new collagen formation while safeguarding existing collagen is a cornerstone of its anti-aging properties.[9] Furthermore, DPHP may also help preserve elastin, another critical protein for skin elasticity, by reducing the activity of the enzyme elastase.[1][6]

Antioxidant Protection

Oxidative stress from environmental factors like UV radiation and pollution generates free radicals that can damage cellular structures, including collagen and elastin.[1][7] DPHP exhibits antioxidant properties by donating electrons to stabilize these free radicals, preventing them from harming skin cells.[7] It may also stimulate the production of the skin's own antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, further bolstering the skin's defense against oxidative damage.[7]

Signaling Pathways and Cellular Interactions

The influence of DPHP on collagen homeostasis is mediated through its interaction with key cellular signaling pathways within dermal fibroblasts.

Fibroblast Activation and Proliferation

DPHP's ability to stimulate collagen synthesis is intrinsically linked to its effect on dermal fibroblasts, the primary cell type responsible for producing extracellular matrix components. While the precise signaling cascade is still under investigation, it is hypothesized that DPHP interacts with specific cell surface receptors on fibroblasts, initiating a signaling cascade that upregulates the expression of collagen genes.

Caption: DPHP-induced collagen synthesis pathway in dermal fibroblasts.

Experimental Evaluation of this compound's Efficacy

To substantiate the claims of DPHP's role in collagen homeostasis, a series of robust in vitro and in vivo experimental models are employed.

In Vitro Assessment of Collagen Synthesis

Objective: To quantify the effect of DPHP on pro-collagen I synthesis in human dermal fibroblasts.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Treatment: Cells are seeded in 24-well plates and allowed to adhere. The medium is then replaced with a serum-free medium containing various concentrations of DPHP (e.g., 0.1%, 0.5%, 1.0%) or a vehicle control.

-

Incubation: Cells are incubated for 48-72 hours to allow for pro-collagen synthesis and secretion.

-

Quantification: The amount of pro-collagen I in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the N-terminal propeptide of pro-collagen type I (PINP).

-

Data Analysis: Results are expressed as a percentage increase in pro-collagen synthesis compared to the vehicle control.

Caption: Workflow for in vitro assessment of pro-collagen synthesis.

In Vitro Assessment of MMP Inhibition

Objective: To determine the inhibitory effect of DPHP on the activity of collagenase (MMP-1).

Methodology:

-

Enzyme Activity Assay: A commercially available MMP-1 activity assay kit is used.

-

Reaction Mixture: The reaction is initiated by adding recombinant human MMP-1 to a fluorescently labeled collagen substrate in the presence of varying concentrations of DPHP or a known MMP inhibitor (positive control).

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Measurement: The fluorescence intensity is measured using a fluorometer. Cleavage of the substrate by MMP-1 results in an increase in fluorescence.

-

Data Analysis: The inhibitory activity of DPHP is calculated as the percentage reduction in fluorescence compared to the untreated control.

Ex Vivo Skin Model Analysis

Objective: To evaluate the effect of a topical formulation containing DPHP on collagen and elastin fiber organization in human skin explants.

Methodology:

-

Skin Explants: Full-thickness human skin explants are obtained from cosmetic surgery and maintained in a culture medium.

-

Topical Application: A test formulation containing a clinically relevant concentration of DPHP (e.g., 1%) is applied topically to the explants daily for several days. A placebo formulation is used as a control.

-

Histological Analysis: At the end of the treatment period, the explants are fixed, sectioned, and stained with specific dyes (e.g., Masson's trichrome for collagen, Orcein for elastin).

-

Microscopy: The sections are examined under a microscope to assess the density and organization of collagen and elastin fibers in the dermis.

-

Image Analysis: Quantitative image analysis can be performed to measure changes in fiber density and orientation.

Clinical Validation and Formulation Considerations

Clinical studies have demonstrated the efficacy of topical formulations containing DPHP in improving the signs of skin aging. Measurable improvements in wrinkle depth have been observed with concentrations as low as 0.5%.[7][13]

Key Formulation Considerations:

-

Solubility: DPHP is oil-soluble and should be incorporated into the oil phase of an emulsion.[7][11]

-

Melting Point: It requires heating to 80-85°C to dissolve properly.[7][11][14]

-

Recommended Usage Level: The typical concentration in cosmetic formulations ranges from 0.1% to 2%.[7][13]

-

Compatibility: DPHP is compatible with a wide range of cosmetic ingredients.[5]

Safety and Toxicological Profile

This compound is considered a safe and non-toxic ingredient for cosmetic use.[5] It rarely causes allergic reactions and is non-comedogenic.[5] As with any new ingredient, patch testing is recommended for individuals with sensitive skin.[5]

Conclusion: A Cornerstone Ingredient for Collagen-Centric Skincare

This compound stands out as a scientifically-backed, multi-functional ingredient in the realm of anti-aging skincare. Its ability to holistically address collagen homeostasis by stimulating synthesis, inhibiting degradation, and providing antioxidant protection makes it a valuable asset for researchers and formulators. The in-depth understanding of its mechanisms of action, coupled with robust methods for its evaluation, empowers the development of innovative and effective products aimed at preserving the youthful architecture of the skin. As research continues to unravel the intricate signaling pathways it modulates, the full potential of DPHP in dermatology and cosmetic science is yet to be fully realized.

References

-

Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues - Drink Harlo. [Link]

-

This compound TDS ENG - Avena Lab. [Link]

-

Dipalmitoyl Hydroxy Proline - Biofor. [Link]

-

The Importance of this compound on The Skin - Ayelet Naturals. [Link]

-

Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed. [Link]

-

Effect of 3-Hydroxyproline Residues on Collagen Stability - Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]

-

Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - ResearchGate. [Link]

-

This compound - Omorovicza. [Link]

-

Proline and Hydroxyproline: Amino Acids Critical for Collagen Stability. [Link]

-

What is this compound? - Paula's Choice EU. [Link]

-

This compound in Skin Care: What It Is and Is It Safe? | Paula's Choice. [Link]

-

What is this compound - EWG Skin Deep. [Link]

-

Immediate and Long-term Clinical Benefits of a Topical Treatment for Facial Lines and Wrinkles - PubMed Central. [Link]

-

This compound | C37H69NO5 | CID 170556 - PubChem. [Link]

-

SkinLift DPHP 43 | MakingCosmetics. [Link]

-

DPHC protected collagen synthesis and inhibited intracellular... | Download Scientific Diagram - ResearchGate. [Link]

-

SAFETY DATA SHEET - Avena Lab. [Link]

-

dermal-fibroblasts-migration Research Articles - Page 1 - R Discovery. [Link]

-

Inhibition of Type I Procollagen Synthesis by Damaged Collagen in Photoaged Skin and by Collagenase-Degraded Collagen in Vitro - PMC - NIH. [Link]

-

This compound Sepilift DPHP - MySkinRecipes. [Link]

-

Efficacy of a Novel Treatment Serum in the Improvement of Photodamaged Skin - PMC. [Link]

-

Inhibition of type I procollagen synthesis by damaged collagen in photoaged skin and by collagenase-degraded collagen in vitro - Fingerprint - Johns Hopkins University. [Link]

-

PDGF Promotes Dermal Fibroblast Activation via a Novel Mechanism Mediated by Signaling Through MCHR1 - PubMed. [Link]

-

Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor. [Link]

-

A Randomized, Double-blind, Placebo-controlled Clinical Trial Evaluating an Oral Anti-aging Skin Care Supplement for Treating Photodamaged Skin - The Journal of Clinical and Aesthetic Dermatology. [Link]

-

Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease - PMC - NIH. [Link]

-

Topical Peptide Treatments with Effective Anti-Aging Results - MDPI. [Link]

-

Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones - NIH. [Link]

-

Buy Meaningful Beauty® Skincare Products. [Link]

-

PDGF Promotes Dermal Fibroblast Activation via a Novel Mechanism Mediated by Signaling Through MCHR1 - PubMed Central. [Link]

-

Inhibiting effect of procollagen peptides on collagen biosynthesis in fibroblast cultures - PubMed. [Link]

-

Effects of MMP Inhibitors Incorporated within Dental Adhesives - PMC - PubMed Central. [Link]

-

Matrix metalloproteinase - Wikipedia. [Link]

-

Distinct dermal fibroblasts direct mechano-chemical signaling to the epidermis during pregnancy | bioRxiv. [Link]

-

Morphological effects of MMPs inhibitors on the dentin bonding - PMC - NIH. [Link]

-

Integratomics of Human Dermal Fibroblasts Treated with Low Molecular Weight Hyaluronic Acid - MDPI. [Link]

-

Effects of MMP inhibitors incorporated within dental adhesives - PubMed. [Link]

-

Regulation of dermal fibroblasts by human neutrophil peptides - PMC - NIH. [Link]

-

Fibrotic Disease Research Using Human Dermal Fibroblasts. [Link]

-

Potential Natural Products Regulation of Molecular Signaling Pathway in Dermal Papilla Stem Cells - MDPI. [Link]

Sources

- 1. ayeletnaturals.com [ayeletnaturals.com]

- 2. drinkharlo.com [drinkharlo.com]

- 3. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. specialchem.com [specialchem.com]

- 6. Dipalmitoyl Hydroxy Proline - Biofor [biofor.co.il]

- 7. avenalab.com [avenalab.com]

- 8. omorovicza.com [omorovicza.com]

- 9. This compound [benchchem.com]

- 10. This compound | C37H69NO5 | CID 170556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]

- 13. paulaschoice-eu.com [paulaschoice-eu.com]

- 14. lotioncrafter.com [lotioncrafter.com]

A Technical Guide to the Lipophilic Nature and Biological Efficacy of Dipalmitoyl Hydroxyproline (DPHP)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: Beyond the Surface

Dipalmitoyl Hydroxyproline (DPHP) represents a significant advancement in active ingredient design, transforming the hydrophilic amino acid hydroxyproline—a fundamental component of collagen—into a potent, lipophilic molecule with superior skin affinity and biological activity.[1] This guide delineates the core chemical principles conferring DPHP's lipophilicity, outlines robust methodologies for its characterization and functional validation, and explores the mechanistic pathways through which it exerts its anti-aging effects. Our objective is to provide a comprehensive technical resource that bridges molecular structure with tangible biological outcomes, empowering researchers to leverage this unique lipoamino acid in advanced dermatological and pharmaceutical applications.

Section 1: The Chemical Foundation of Lipophilicity

The efficacy of DPHP is fundamentally rooted in its unique amphiphilic structure, a deliberate modification of the naturally occurring L-hydroxyproline. This strategic chemical engineering is what overcomes the primary limitation of native hydroxyproline: its poor permeability through the lipid-rich stratum corneum.

Molecular Architecture: A Tale of Two Moieties

L-hydroxyproline is a polar amino acid, soluble in water but largely insoluble in the oils and lipids that constitute the skin's primary barrier.[2] DPHP is synthesized by attaching two palmitic acid chains (a C16 saturated fatty acid) to the hydroxyproline backbone.[2] This is achieved through a stepwise acylation process, forming both an amide bond at the nitrogen of the pyrrolidine ring and an ester bond at the hydroxyl group.[3]

-

The Hydrophilic Head: The core L-hydroxyproline molecule, with its carboxylic acid group, retains a degree of polarity.

-

The Lipophilic Tails: The two long, saturated palmitoyl chains create a dominant non-polar region, rendering the entire molecule oil-soluble and structurally similar to the lipids found in the skin.[2][4]

This dual nature defines DPHP as a lipoamino acid, a class of molecules designed for enhanced biological interaction and penetration.[5]

Caption: DPHP's amphiphilic architecture.

Comparative Physicochemical Properties

The transformation from hydroxyproline to DPHP results in a dramatic shift in physicochemical properties, which is the cornerstone of its enhanced performance as a topical active.

| Property | L-Hydroxyproline | This compound (DPHP) | Rationale for Change |

| Molecular Formula | C₅H₉NO₃ | C₃₇H₆₉NO₅[6] | Addition of two C₁₆H₃₁O groups. |

| Molecular Weight | ~131.1 g/mol | ~607.9 g/mol [3] | Mass of the two palmitoyl chains is added. |

| Appearance | White crystalline powder | White to off-white powder[6] | N/A |

| Solubility in Water | Soluble | Insoluble[4][6] | The large, non-polar fatty acid tails dominate the molecule, preventing dissolution in water. |

| Solubility in Oil | Insoluble | Soluble[4][7] | The palmitoyl chains confer high affinity for non-polar solvents and lipids. |

| Melting Point | ~274 °C | 56-60 °C[6] | The long, flexible fatty acid chains result in a much lower melting point than the rigid crystalline amino acid. |

| LogP (o/w) | Highly Negative (Calculated) | Highly Positive (Calculated: ~14.7)[8] | The partition coefficient is shifted dramatically in favor of the lipid phase (octanol). |

Section 2: Synthesis and Analytical Characterization

The creation of DPHP is a targeted chemical process designed to maximize yield and purity while preserving the crucial stereochemistry of the L-hydroxyproline starting material. Verification of the final product's identity and purity is paramount for research and development.

Synthesis Pathway: A Stepwise Acylation

The most common industrial method for producing DPHP is a stepwise acylation using L-hydroxyproline and palmitoyl chloride, a more reactive form of palmitic acid.[3] The process involves two distinct reactions: an amidation followed by an esterification.[3]

-

Causality of Stepwise Reaction: Performing the reaction in a specific order is critical. The initial reaction is conducted in a strongly alkaline aqueous solution. This condition deprotonates the carboxylic acid and selectively activates the secondary amine in the pyrrolidine ring for N-acylation (amidation), as it is a stronger nucleophile than the hydroxyl group under these conditions.[3] The subsequent O-acylation (esterification) is then carried out in an acidic organic solvent, which favors the reaction at the hydroxyl group.[3] This controlled, stepwise approach prevents the formation of undesirable byproducts.

Caption: DPHP synthesis workflow.

Protocol: Analytical Characterization of DPHP

This protocol describes a standard method for confirming the identity and purity of synthesized DPHP using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Objective: To confirm the molecular weight and assess the purity of a synthesized batch of DPHP.

-

Materials:

-

DPHP sample

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (FA)

-

C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

HPLC system coupled to a Mass Spectrometer (e.g., ESI source).

-

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the DPHP sample in a suitable organic solvent (e.g., isopropanol or ACN) to a final concentration of 1 mg/mL. Perform a serial dilution to ~10 µg/mL in the initial mobile phase composition.

-

Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 70% B, ramp to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions. (Note: DPHP is very non-polar, requiring a high organic phase percentage).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Range: m/z 100-1000

-

Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ at m/z 608.5.

-

-

Data Analysis:

-

Identity Confirmation: Verify the presence of a major peak in the mass spectrum corresponding to the expected m/z of [DPHP+H]⁺ (608.5).

-

Purity Assessment: Integrate the peak area of DPHP in the HPLC chromatogram (e.g., at UV 210 nm or from the total ion chromatogram). Purity is calculated as (Peak Area of DPHP / Total Peak Area) x 100%. A purity of >95% is typically required for research applications.[3]

-

-

Section 3: Quantifying Lipophilicity and Amphiphilic Behavior

While the structure of DPHP implies lipophilicity, quantitative measurement is essential for predicting its behavior in formulations and biological systems. The partition coefficient (LogP) is the standard metric. Furthermore, its amphiphilic nature means it can self-assemble into micelles above a Critical Micelle Concentration (CMC), a property relevant to drug delivery and formulation stability.

The Partition Coefficient (LogP): The Gold Standard Metric

LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive LogP indicates lipophilicity. The traditional shake-flask method is cumbersome and not suitable for highly lipophilic compounds like DPHP.[9][10] Reverse-Phase HPLC (RP-HPLC) provides a rapid and reliable indirect method for LogP determination.[3][6][11]

Protocol: Determination of LogP by RP-HPLC

This protocol establishes a validated method for estimating the LogP of DPHP.

-

Objective: To determine the capacity factor (k) of DPHP and correlate it to a LogP value using a standard curve.

-

Principle: In RP-HPLC, retention time is proportional to a compound's hydrophobicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be extrapolated from its retention time.[3][11]

-

Materials:

-

DPHP sample

-

A set of 5-7 standard compounds with known LogP values spanning the expected range (e.g., from LogP 2 to 7).

-

HPLC-grade methanol and water

-

C18 Reverse-Phase HPLC column

-

-

Methodology:

-

Standard Curve Generation:

-

Prepare solutions of each standard compound (~1 mg/mL).

-

Perform isocratic HPLC runs for each standard using a series of mobile phase compositions (e.g., 90:10, 80:20, 70:30 Methanol:Water).

-

For each run, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0 , where t_R is the retention time of the compound and t_0 is the column dead time (measured with a non-retained compound like uracil).[10]

-

For each standard, extrapolate to determine the theoretical capacity factor at 100% aqueous phase (log k_w) by plotting log k versus the percentage of methanol and extrapolating the linear regression to 0% methanol.

-

Create the calibration curve by plotting the known LogP values of the standards against their calculated log k_w values. The resulting linear equation (e.g., LogP = a * (log k_w) + b ) is the calibration equation.

-

-

DPHP Analysis:

-

Inject the DPHP sample under the same set of isocratic conditions used for the standards.

-

Calculate the log k values for DPHP at each mobile phase composition.

-

Determine the log k_w for DPHP by extrapolation, as done for the standards.

-

-

LogP Calculation:

-

Substitute the extrapolated log k_w value for DPHP into the calibration equation derived from the standard compounds to calculate its estimated LogP.

-

-

Amphiphilic Behavior: Critical Micelle Concentration (CMC)

As an amphiphile, DPHP molecules can spontaneously self-assemble into ordered structures like micelles in an aqueous environment to shield their hydrophobic tails from the water.[8] This occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Understanding the CMC is crucial as micelle formation can affect solubility, stability, and interaction with cell membranes.[12]

Protocol: Determination of CMC using a Fluorescent Probe

-

Objective: To determine the CMC of DPHP.

-

Principle: The fluorescence spectrum of a probe like pyrene is sensitive to the polarity of its microenvironment. In water, it has a specific emission spectrum. When micelles form, pyrene partitions into their hydrophobic core, causing a change in its fluorescence intensity ratio (I₁/I₃), which can be plotted against concentration to find the CMC.[13]

-

Methodology:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Aliquot the pyrene stock into a series of vials and evaporate the solvent, leaving a thin film of pyrene.

-

Prepare a series of DPHP solutions in water (or buffer) with increasing concentrations (e.g., logarithmic scale from 10⁻⁸ M to 10⁻³ M). Note: This will require sonication and heat to disperse the DPHP.

-

Add the DPHP solutions to the pyrene-coated vials to a final pyrene concentration of ~1 µM.

-

Incubate to allow for equilibration and pyrene partitioning.

-

Measure the fluorescence emission spectrum (e.g., excitation at 334 nm) for each sample.

-

Calculate the ratio of the intensity of the first peak (I₁, ~372 nm) to the third peak (I₃, ~383 nm).

-

Plot the I₁/I₃ ratio versus the logarithm of the DPHP concentration. The plot will show a sharp decrease in the ratio as micelles are formed. The CMC is determined from the inflection point of this curve.[13]

-

Section 4: Functional Impact of Lipophilicity: Enhanced Skin Penetration

The primary functional advantage conferred by DPHP's lipophilic character is its enhanced ability to penetrate the stratum corneum, the outermost, lipid-dense layer of the skin. This allows the active hydroxyproline moiety to be delivered to the viable epidermis and dermis where it can exert its biological effects.

The Stratum Corneum Barrier

The stratum corneum is often described as a "brick and mortar" structure, with corneocytes (bricks) embedded in a continuous matrix of intercellular lipids (mortar). For a molecule to pass through this barrier via passive diffusion, it must be able to partition into and diffuse through this lipid matrix. Hydrophilic molecules like pure hydroxyproline are effectively repelled, leading to negligible penetration. DPHP, with its fatty acid tails, readily partitions into this lipid environment, enabling its passage.[2][4]

Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell is the gold-standard in-vitro system for evaluating the percutaneous absorption of topical compounds.[14][15][16]

Caption: Franz Cell experimental workflow.

-

Objective: To compare the skin penetration profile of DPHP against that of L-hydroxyproline.

-

Materials:

-

Franz diffusion cells (vertical type)

-

Excised porcine or human skin (~400 µm thick)

-

Phosphate-Buffered Saline (PBS), pH 7.4, degassed

-

Formulations containing 1% DPHP and 1% L-hydroxyproline, respectively.

-

Analytical equipment (HPLC-MS) for quantification.

-

-

Methodology:

-

Membrane Preparation: Thaw excised skin and remove any subcutaneous fat. Cut skin sections to fit the Franz cells. Equilibrate the skin in PBS for 30 minutes before mounting.[14]

-

Cell Assembly: Mount the skin between the donor and receptor chambers, with the stratum corneum facing the donor side. Fill the receptor chamber with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped. Place a magnetic stir bar in the receptor chamber and begin stirring (~600 RPM).[14][15]

-

Dosing: Apply a precise amount (e.g., 5 mg/cm²) of the test formulation (DPHP or hydroxyproline) to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replace the volume with fresh, pre-warmed PBS to maintain sink conditions.[17]

-

Analysis: Quantify the concentration of the analyte in the collected samples using a validated HPLC-MS method. For DPHP, it is crucial to analyze for both the parent compound and the hydrolyzed hydroxyproline.

-

-

Data Interpretation:

-

Plot the cumulative amount of the permeated compound per unit area (µg/cm²) against time.

-

The steady-state flux (Jss) is the slope of the linear portion of this curve (µg/cm²/h).

-

The permeability coefficient (Kp) is calculated as Kp = Jss / C_d , where C_d is the concentration of the drug in the donor formulation.[17]

-

Representative Data

The expected outcome of such a study would demonstrate significantly higher flux and permeability for DPHP compared to its hydrophilic counterpart.

| Analyte | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |

| L-Hydroxyproline | < Limit of Detection | < Limit of Detection |

| DPHP | [Representative Value, e.g., 0.5] | [Representative Value, e.g., 5 x 10⁻⁵] |

Section 5: Core Biological Mechanisms of Action

Once DPHP penetrates the skin, it is believed to be hydrolyzed by cutaneous enzymes (esterases), releasing hydroxyproline to act as a signaling molecule.[13] Its efficacy stems from its ability to both stimulate the synthesis of new extracellular matrix (ECM) components and protect existing ones from degradation.

Stimulation of Collagen Synthesis: The TGF-β Pathway

One of the most critical functions of DPHP is stimulating fibroblast cells to produce new collagen.[7] A highly plausible mechanism for this action is through the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of ECM protein synthesis.[18][19]

Proposed Mechanism:

-

Activation: DPHP (or its released hydroxyproline) may interact with cell surface receptors, initiating a signaling cascade that leads to the activation of latent TGF-β in the extracellular space.

-

Receptor Binding: Active TGF-β binds to its Type II receptor (TGFBR2), which then recruits and phosphorylates the Type I receptor (TGFBR1).[20][21]

-

SMAD Phosphorylation: The activated TGFBR1 phosphorylates intracellular proteins called SMAD2 and SMAD3.

-

Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex translocates into the nucleus.[20][21]

-

Gene Transcription: Inside the nucleus, the SMAD complex acts as a transcription factor, binding to the promoter regions of target genes, notably COL1A1 and COL1A2 , which encode for Type I procollagen, leading to increased collagen synthesis.[22]

Caption: DPHP's proposed effect on collagen synthesis.

Protocol: In-Vitro Collagen Synthesis Assay (Sirius Red)

This colorimetric assay quantifies total collagen produced by fibroblasts in cell culture.[23][24]

-

Objective: To measure the effect of DPHP on collagen production by human dermal fibroblasts.

-

Materials:

-